molecular formula C14H16N2O4S B14348792 N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide CAS No. 91531-08-7

N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide

Cat. No.: B14348792
CAS No.: 91531-08-7
M. Wt: 308.35 g/mol
InChI Key: ZZUPWDGFRPVLNP-UHFFFAOYSA-N
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Description

N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide is a chemical compound with the molecular formula C14H16N2O4S It is known for its complex structure, which includes a naphthalene ring substituted with a hydroxyethylsulfamoyl group and an acetamide group

Preparation Methods

The synthesis of N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide typically involves multiple steps, including the introduction of the hydroxyethylsulfamoyl group and the acetamide group to the naphthalene ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide can be compared with other similar compounds, such as:

    Naphthalene-2-sulfonamide: Similar structure but lacks the hydroxyethyl and acetamide groups.

    Naphthalene-2-acetamide: Similar structure but lacks the sulfamoyl group.

    Naphthalene-2-hydroxyethylsulfamide: Similar structure but lacks the acetamide group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

91531-08-7

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

N-[6-(2-hydroxyethylsulfamoyl)naphthalen-2-yl]acetamide

InChI

InChI=1S/C14H16N2O4S/c1-10(18)16-13-4-2-12-9-14(5-3-11(12)8-13)21(19,20)15-6-7-17/h2-5,8-9,15,17H,6-7H2,1H3,(H,16,18)

InChI Key

ZZUPWDGFRPVLNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCO

Origin of Product

United States

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